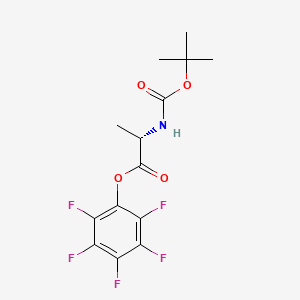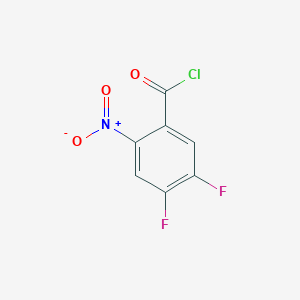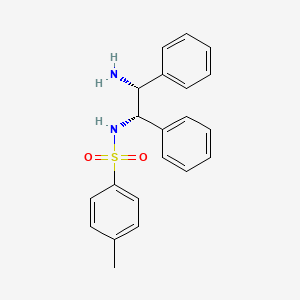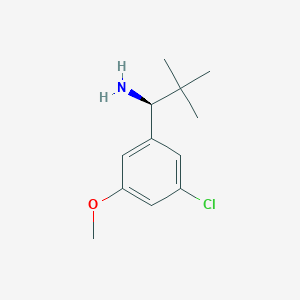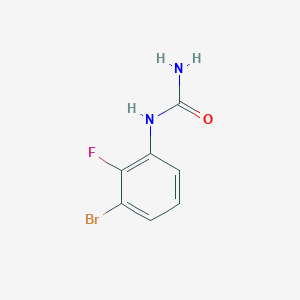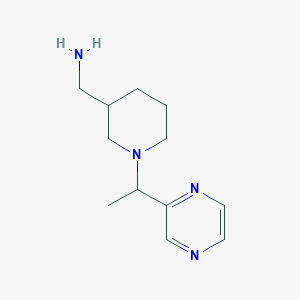
(1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-yl)methanamine: is a complex organic compound that features a pyrazine ring, a piperidine ring, and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-yl)methanamine typically involves multi-step organic reactions One common route includes the alkylation of pyrazine with an appropriate alkyl halide, followed by the formation of the piperidine ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyrazine ring or the piperidine ring, resulting in different reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce various hydrogenated derivatives.
Aplicaciones Científicas De Investigación
(1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-yl)methanamine: has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can serve as a ligand in biochemical assays and studies involving receptor binding.
Industry: It can be used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-yl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrazine and piperidine rings play a crucial role in binding to these targets, while the methanamine group can participate in hydrogen bonding and other interactions. The exact pathways and effects depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
(1-pyridin-2-ylpiperidin-3-yl)methanol: This compound shares a similar piperidine ring structure but has a pyridine ring instead of a pyrazine ring.
Pyrazolo[3,4-c]pyridine compounds: These compounds feature a pyrazole ring fused to a pyridine ring and have similar applications in medicinal chemistry.
Uniqueness
(1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-yl)methanamine: is unique due to its specific combination of pyrazine and piperidine rings, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H20N4 |
|---|---|
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
[1-(1-pyrazin-2-ylethyl)piperidin-3-yl]methanamine |
InChI |
InChI=1S/C12H20N4/c1-10(12-8-14-4-5-15-12)16-6-2-3-11(7-13)9-16/h4-5,8,10-11H,2-3,6-7,9,13H2,1H3 |
Clave InChI |
HIOUSJAYXATCKX-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC=CN=C1)N2CCCC(C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


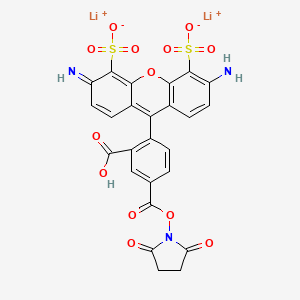
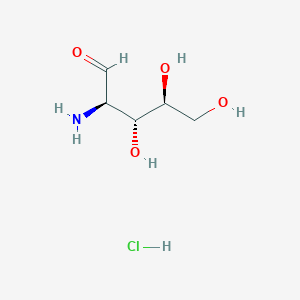
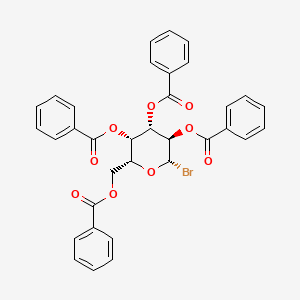
![5-Trifluoromethyl-1H-[1,2,4]triazole-3-sulfonyl chloride](/img/structure/B12842417.png)
